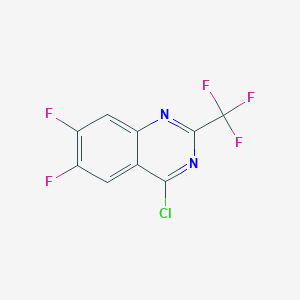

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline

Descripción general

Descripción

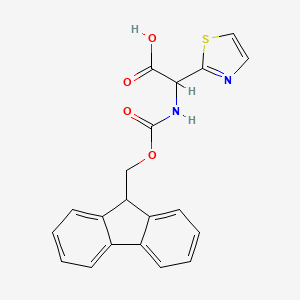

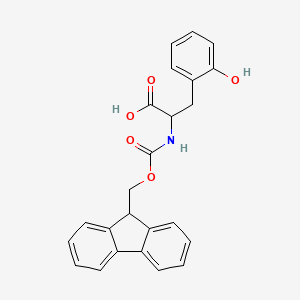

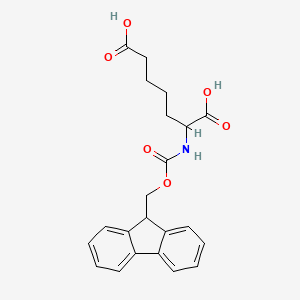

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline is a heterocyclic organic compound . It has a molecular formula of C9H2ClF5N2 and an average mass of 268.571 Da .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . This core is substituted at the 4-position with a chlorine atom and at the 6 and 7 positions with fluorine atoms. Additionally, a trifluoromethyl group is attached at the 2-position .Physical And Chemical Properties Analysis

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline has a molecular weight of 268.57 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

1. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .

- Method : Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Quinazoline in Medicinal Chemistry

- Application : A diverse range of molecules having quinazoline moiety are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

- Results : This study accelerates the designing process to generate a greater number of biologically active candidates .

4. Trifluoromethylpyridines in Vapor–Phase Reaction

- Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .

- Method : The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

5. Quinazoline in Transition Metal-Catalyzed Synthesis

- Application : This review article briefly outlines the new synthetic methods for compounds containing the quinazoline scaffold employing transition metal-catalyzed reactions .

- Results : The development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

6. Ubrogepant for Acute Migraine

- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Results : Ubrogepant has been approved for use in the treatment of acute migraines .

4. Trifluoromethylpyridines in Vapor–Phase Reaction

- Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .

- Method : The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

5. Quinazoline in Transition Metal-Catalyzed Synthesis

- Application : This review article briefly outlines the new synthetic methods for compounds containing the quinazoline scaffold employing transition metal-catalyzed reactions .

- Results : The development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

6. Ubrogepant for Acute Migraine

Safety And Hazards

While specific safety and hazard information for 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline was not found, general precautions should be taken while handling it, such as avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

4-chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF5N2/c10-7-3-1-4(11)5(12)2-6(3)16-8(17-7)9(13,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNSPIDDPQQOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674254 | |

| Record name | 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline | |

CAS RN |

887592-35-0 | |

| Record name | 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.